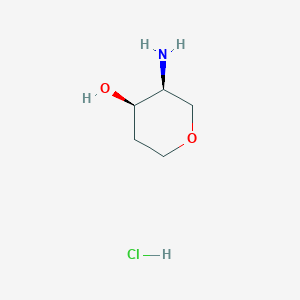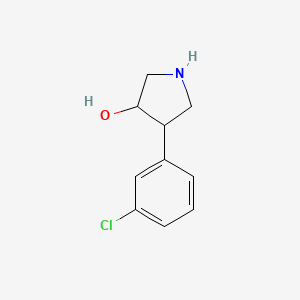
4-(3-Chlorophenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
The synthesis of 4-(3-Chlorophenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Chlorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
4-(3-Chlorophenyl)pyrrolidin-3-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with potential anti-inflammatory, analgesic, or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. Molecular docking studies have shown that the compound can interact with various proteins, influencing their function and potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-(3-Chlorophenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the chlorophenyl group, and is widely used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, known for its biological activity.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting diverse biological properties.
The presence of the chlorophenyl group in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-(3-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-2-7(4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
NGLWLOGDMQCRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


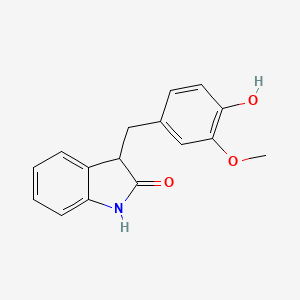
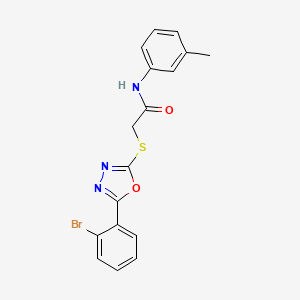
![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
![4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11777339.png)
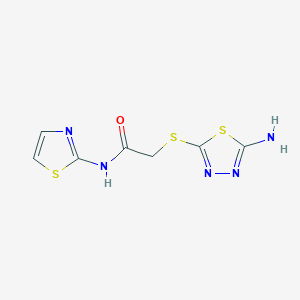
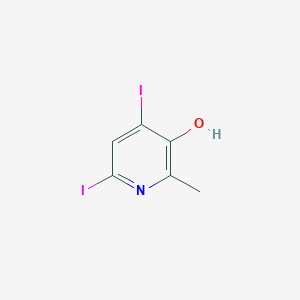
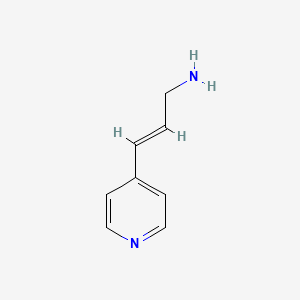
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
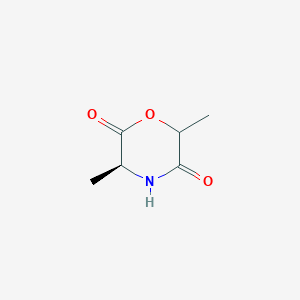
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
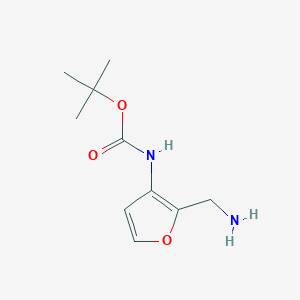
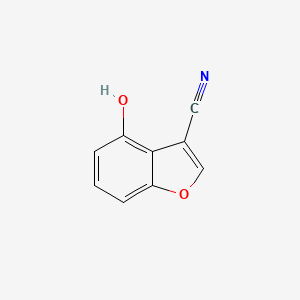
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
